tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a pyridinyl group and a tert-butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl piperazine-1-carboxylate with 5-(tert-butylthio)pyridin-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tert-butylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinyl ring or the piperazine ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives of the pyridinyl or piperazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate is explored for its potential as a drug candidate or as a building block for drug development. Its unique structure allows for interactions with various biological targets, making it a valuable tool in drug discovery .
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The exact mechanism of action of tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and pyridinyl group can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-(benzylcarbamoyl)pyridin-2-yl)piperazine-1-carboxylate
Comparison:
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound has a hydroxyl group instead of a tert-butylthio group, which can significantly alter its reactivity and interactions with biological targets .
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: The presence of an amino group in this compound can enhance its nucleophilicity and potential for forming hydrogen bonds .
- tert-Butyl 4-(5-(benzylcarbamoyl)pyridin-2-yl)piperazine-1-carboxylate: The benzylcarbamoyl group introduces additional steric bulk and potential for π-π interactions, which can influence its biological activity .
Conclusion
tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C18H29N3O2S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
tert-butyl 4-(5-tert-butylsulfanylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O2S/c1-17(2,3)23-16(22)21-11-9-20(10-12-21)15-8-7-14(13-19-15)24-18(4,5)6/h7-8,13H,9-12H2,1-6H3 |
InChI Key |
LSKFCHINVWINOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.